N-(4-benzoylphenyl)-3-phenylpropanamide, also known as a type of amide derivative, is a compound characterized by the presence of a benzoyl group attached to a phenyl ring, along with a propanamide structure. The molecular formula of this compound is , indicating it consists of 19 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and one oxygen atom. The structure features an aromatic ring system that contributes to its chemical stability and potential biological activity.
Research indicates that compounds similar to N-(4-benzoylphenyl)-3-phenylpropanamide exhibit significant biological activities. These include:
The synthesis of N-(4-benzoylphenyl)-3-phenylpropanamide typically involves the following methods:
N-(4-benzoylphenyl)-3-phenylpropanamide has potential applications in various fields:
Interaction studies involving N-(4-benzoylphenyl)-3-phenylpropanamide focus on how this compound interacts with biological targets. These studies often assess:
N-(4-benzoylphenyl)-3-phenylpropanamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-hydroxyphenethyl)benzamide | Contains hydroxy group instead of benzoyl | Exhibits different solubility and reactivity |
| N,N'-diphenylurea | Urea linkage instead of amide | Different mechanism of action in biological systems |
| 2-(3-benzoylphenyl)-N-cyclohexylpropanamide | Cyclohexyl group alters steric properties | May exhibit different pharmacokinetics |
| N-cyclohexyl-4-methoxybenzamide | Methoxy group enhances electron donation | Potentially greater lipophilicity |
The unique combination of the benzoyl group and the specific arrangement of phenyl rings in N-(4-benzoylphenyl)-3-phenylpropanamide contributes to its distinct chemical behavior and biological activity compared to similar compounds.